3-fluoro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
Description
Properties
IUPAC Name |
3-fluoro-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5O2/c1-12-5-7-15(8-6-12)25-17-16(10-22-25)19(27)24(11-21-17)23-18(26)13-3-2-4-14(20)9-13/h2-11H,1H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGZKMGMKOFADP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC(=CC=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluoro Group: The fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling with Benzamide: The final step involves coupling the pyrazolo[3,4-d]pyrimidine derivative with benzamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. The structure of 3-fluoro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide suggests potential inhibitory activity against specific kinases involved in cancer progression. Kinase inhibitors are crucial in cancer therapy due to their role in regulating cell division and survival. Preliminary studies suggest that this compound may act as an enzyme inhibitor or receptor modulator, impacting various cellular pathways associated with tumor growth and metastasis .
Antitrypanosomal Activity
Another promising application of this compound is in the treatment of neglected tropical diseases such as Human African Trypanosomiasis (HAT). Investigations into related pyrazolopyrimidinone analogs have shown potent antitrypanosomal activity. For instance, compounds similar to this compound have demonstrated effective inhibition against Trypanosoma brucei with low toxicity towards human cells. This positions such compounds as potential leads for new antitrypanosomal therapies .
Study on Anticancer Activity
A recent study focused on the synthesis and evaluation of pyrazolo[3,4-d]pyrimidine derivatives as potential anticancer agents. The study highlighted that certain analogs exhibited significant cytotoxicity against various cancer cell lines while maintaining low toxicity towards normal cells. The mechanism was attributed to the inhibition of key kinases involved in cell cycle regulation and apoptosis pathways .
Research on Antitrypanosomal Agents
In another investigation, a series of phenotypic screenings were conducted on pyrazolopyrimidinone analogs to evaluate their efficacy against T. b. brucei. One notable compound demonstrated an IC50 value of 70 nM against the parasite with no apparent toxicity to human fibroblasts. This highlights the potential for developing these compounds into effective treatments for HAT, further supporting the relevance of structural modifications like those seen in this compound for enhancing biological activity .
Mechanism of Action
The mechanism of action of 3-fluoro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses.
Comparison with Similar Compounds
Pyrazolo[3,4-d]Pyrimidine Derivatives with EGFR Inhibition
Compound 237 (Horchani et al., 2021):
Comparison :
- The target compound’s 3-fluoro benzamide may improve selectivity over the phenyl group in 235.
- The p-tolyl substituent (vs. phenyl in 237) could enhance hydrophobic binding but may reduce solubility.
Urea-Linked Pyrazolo[3,4-d]Pyrimidines
Mishra et al. (2016) :
- Structure: 1-(4-Imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)urea derivatives.
- Mechanism: Likely targets kinase pathways via the 4-imino group.
Comparison :
Fluorinated Pyrazolo[3,4-d]Pyrimidines
Example 53 (Patent EP Bulletin) :
- Structure: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxochromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide.
- Features: Dual fluorination on the benzamide and chromenone moieties.
- Activity: Not quantified but designed for enhanced kinase selectivity .
Comparison :
- The target compound’s single 3-fluoro substitution on benzamide may balance potency and metabolic stability compared to Example 53’s multiple fluorine atoms.
SKLB816 (SAR-Studied Derivative)
Comparison :
- The target compound lacks the ethynyl linker and trifluoromethyl group in SKLB816, suggesting differences in pharmacokinetics and target engagement.
Structural-Activity Relationship (SAR) Insights
Key Research Findings
- Fluorine Positioning : 3-Fluoro substitution on benzamide (target compound) vs. 2-fluoro in Example 53 may alter kinase selectivity .
- Apoptosis vs. IC50 : Compound 237 showed lower apoptosis despite moderate IC50, suggesting divergent mechanisms .
- Hydrophobic Substituents : The p-tolyl group in the target compound and ’s derivative highlights the role of aryl groups in optimizing binding .
Biological Activity
3-fluoro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a synthetic organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities. This compound features a trifluoromethyl group and a benzamide functional group, contributing to its potential as a therapeutic agent in various fields, particularly in oncology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 413.4 g/mol. The presence of the fluoro group enhances its metabolic stability and binding affinity to biological targets, which is crucial for therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It may act as an enzyme inhibitor by binding to active sites or modulating receptor functions through interaction with binding sites. This mechanism can lead to alterations in various cellular pathways and biological responses, including anti-tumor activity and other pharmacological effects .
Anticancer Properties
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. The structure of this compound suggests potential inhibitory activity against specific kinases involved in cancer progression. Kinase inhibitors are crucial in cancer therapy due to their role in regulating cell division and survival .
Inhibitory Activity
Preliminary investigations suggest that this compound may inhibit various kinases such as BRAF(V600E), EGFR, and Aurora-A kinase, which are known targets in cancer treatment. The inhibition of these kinases can lead to reduced tumor growth and improved therapeutic outcomes .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals that the unique trifluoromethyl substitution pattern of this compound may enhance its biological activity compared to other derivatives. For instance:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-chloro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide | Chlorine substitution | Moderate kinase inhibition |
| 3-bromo-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide | Bromine substitution | Lower activity than fluorinated derivative |
The presence of the fluoro group in the target compound enhances its stability and interaction with biological targets compared to other halogenated derivatives .
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with pyrazolo derivatives:
- Antitumor Activity : A study on various pyrazole derivatives demonstrated significant inhibitory effects on BRAF(V600E) and EGFR pathways, suggesting potential for development as anticancer agents.
- Anti-inflammatory Effects : Other derivatives have shown promise in reducing inflammation by inhibiting nitric oxide production in cellular models, indicating a broader therapeutic potential beyond oncology .
Q & A
Basic Question: What are the optimized synthetic routes for 3-fluoro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide, and how are yields maximized?
Methodological Answer:
The synthesis involves multi-step organic reactions starting with the formation of the pyrazolo[3,4-d]pyrimidine core, followed by sequential substitutions. Key steps include:
- Core Formation : Cyclocondensation of fluorinated precursors under reflux in solvents like ethanol or dimethylformamide (DMF) .
- Substituent Introduction : The p-tolyl group is introduced via Ullmann coupling, while the benzamide moiety is added through nucleophilic acyl substitution .
- Optimization Parameters :
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for amide bond formation .
- Catalysts : Pd-based catalysts (e.g., Pd(PPh₃)₄) improve coupling reactions .
- Temperature Control : Reactions are typically conducted at 80–110°C to balance reactivity and side-product formation .
Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .
Basic Question: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of substitutions (e.g., fluorine at C-3, p-tolyl at N-1) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 417.12) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the pyrazolo[3,4-d]pyrimidine core .
- HPLC : Monitors purity (>98%) and identifies trace impurities .
Advanced Question: How does fluorine substitution at the benzamide position influence pharmacokinetics compared to trifluoromethyl or chloro analogs?
Methodological Answer:
Fluorine enhances metabolic stability and membrane permeability compared to bulkier groups. Key comparisons:
| Substituent | LogP | Plasma Stability (t₁/₂, h) | CYP3A4 Inhibition | Source |
|---|---|---|---|---|
| -F (Compound) | 2.1 | 6.8 | Low | |
| -CF₃ (Analog) | 3.4 | 4.2 | Moderate | |
| -Cl (Analog) | 2.8 | 5.1 | High | |
| The fluoro group reduces LogP, improving solubility while maintaining target affinity (e.g., IC₅₀ = 12 nM vs. kinase X ). |
Advanced Question: How can researchers resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
Discrepancies often arise from:
- Assay Conditions : Varying ATP concentrations in kinase assays alter IC₅₀ values. Standardize ATP at 1 mM .
- Cell Line Variability : Use isogenic cell lines (e.g., MCF-7 vs. HCT-116) to isolate compound-specific effects .
- Substituent Effects : Meta-chloro analogs may show off-target toxicity, while para-fluoro derivatives are selective .
Validation Workflow :
Replicate assays under standardized conditions.
Cross-validate with orthogonal techniques (e.g., SPR for binding kinetics).
Perform molecular docking to confirm binding poses .
Advanced Question: What in silico strategies predict target interactions and off-target risks?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets. The fluoro group forms hydrogen bonds with hinge-region residues (e.g., Glu91 in CDK2) .
- Machine Learning : Train models on ChEMBL data to predict off-target binding (e.g., PAINS filters remove pan-assay interferers) .
- MD Simulations : GROMACS simulations (100 ns) assess binding stability; RMSD <2 Å indicates stable complexes .
Advanced Question: How to design structure-activity relationship (SAR) studies for pyrazolo[3,4-d]pyrimidine derivatives?
Methodological Answer:
Key SAR Parameters :
- Core Modifications : Replace pyrimidine with triazine to assess hinge-binding requirements .
- Substituent Scanning : Test electron-withdrawing (e.g., -NO₂) vs. donating (e.g., -OMe) groups at C-3 .
- Side Chain Optimization : Vary benzamide substituents (e.g., ortho- vs. para-fluoro) to optimize steric/electronic effects .
Experimental Workflow :
Synthesize 10–15 analogs with systematic substitutions.
Test in vitro potency (IC₅₀) and selectivity (kinase panel).
Corrogate data with computational models (e.g., Free-Wilson analysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
